molecular formula C8H4ClF3N2 B084886 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 13600-48-1

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B084886
CAS RN: 13600-48-1
M. Wt: 220.58 g/mol
InChI Key: LNJOJFNFYGSCCR-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

To 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (1 g, 5 mmol) was added phosphoryl trichloride (15 mL). Then the mixture was heated to reflux and maintained at the same temperature with stirring for 2 hours. The resultant mixture was concentrated to give a residue and the residue was purified by chromatography (petroleum ether/ethyl acetate=1:1) to give 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (1 g, 90%). 1H NMR (300 MHz, CD3OD): δ 7.81 (s, 1H), 2.70 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]#[N:5].P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C#N)C(=CC(=N1)C)C(F)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the same temperature
CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (petroleum ether/ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC(=N1)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.